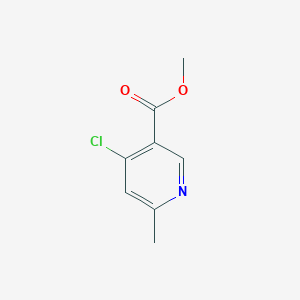

Methyl 4-chloro-6-methylnicotinate

CAS No.: 886372-05-0

Cat. No.: VC2469326

Molecular Formula: C8H8ClNO2

Molecular Weight: 185.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 886372-05-0 |

|---|---|

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | methyl 4-chloro-6-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 |

| Standard InChI Key | VAKBQHRUUZLSLW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=N1)C(=O)OC)Cl |

| Canonical SMILES | CC1=CC(=C(C=N1)C(=O)OC)Cl |

Introduction

Chemical Identity and Structural Properties

Methyl 4-chloro-6-methylnicotinate belongs to the family of substituted pyridine compounds. It is characterized by a pyridine ring with a methyl group, a chlorine atom, and a methyl ester group at specific positions. The compound's detailed identity parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Numbers | 53277-47-7, 886372-05-0 |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| IUPAC Name | Methyl 4-chloro-6-methylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(4-10-5)8(11)12-2/h3-4H,1-2H3 |

| SMILES | CC1=CC(=C(C=N1)C(=O)OC)Cl |

Structural Characteristics

The compound features a pyridine ring with three key substituents: a methyl group at position 6, a chlorine atom at position 4, and a methyl carboxylate group at position 3. This specific arrangement of functional groups contributes to its chemical reactivity and potential applications. The presence of both the chlorine atom and the ester group makes this compound particularly interesting for synthetic chemistry, as these groups can serve as reactive sites for further transformations .

Naming Variations

It is worth noting that literature sources indicate some variations in naming conventions for this compound. Alternative names include methyl 2-chloro-6-methylnicotinate, methyl 2-chloro-6-methylpyridine-3-carboxylate, and 2-chloro-3-(methoxycarbonyl)-6-methylpyridine . These naming differences reflect the various numbering systems that can be applied to the pyridine ring structure, which may cause confusion when searching for information about this compound in chemical databases.

Physical and Chemical Properties

The physical and chemical properties of methyl 4-chloro-6-methylnicotinate determine its behavior in various conditions and its potential applications in research and industry. Understanding these properties is essential for proper handling and utilization of the compound.

Reactivity Profile

The reactivity of methyl 4-chloro-6-methylnicotinate is primarily determined by its functional groups:

-

The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

-

The chlorine atom at position 4 can participate in nucleophilic aromatic substitution reactions

-

The pyridine nitrogen provides a site for potential coordination with metals or protonation

These reactive sites make the compound valuable as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical activity .

Synthesis Methods

Several synthetic approaches can be employed to produce methyl 4-chloro-6-methylnicotinate, though detailed procedures specifically for this compound are somewhat limited in the available literature. Based on the synthesis of related compounds, the following methods are likely applicable.

From Related Precursors

The synthesis could also potentially proceed from other precursors, such as 4-chloro-6-methylpyridine-3-carboxylic acid, through appropriate functional group transformations. The specific pathway would depend on the availability of starting materials and the desired scale of production .

Applications and Research Significance

Methyl 4-chloro-6-methylnicotinate has several potential applications across different fields, though detailed information about its specific uses is somewhat limited in the available literature.

Pharmaceutical Research

As a functionalized pyridine derivative, methyl 4-chloro-6-methylnicotinate may serve as an important intermediate in pharmaceutical research. The compound's structural features make it potentially valuable for:

-

Development of novel drug candidates, particularly those targeting conditions where nicotinic compounds have shown efficacy

-

Structure-activity relationship studies to understand how structural modifications affect biological activity

-

Use as a building block in medicinal chemistry to create libraries of compounds for high-throughput screening

Chemical Building Block

The compound serves as a versatile building block in organic synthesis due to its multiple functional groups:

-

The chlorine atom provides a handle for further functionalization through cross-coupling reactions

-

The ester group can be transformed into various other functional groups, including amides, hydrazides, and alcohols

-

The pyridine ring can undergo various modifications to create more complex heterocyclic systems

Comparison with Related Compounds

To better understand the potential utility of methyl 4-chloro-6-methylnicotinate, it is instructive to compare it with related compounds such as methyl nicotinate, which has established applications in topical preparations for muscle and joint pain due to its vasodilatory properties . The addition of the chlorine and methyl substituents in methyl 4-chloro-6-methylnicotinate likely alters its pharmacological profile, potentially creating a compound with different biological activities that warrant investigation.

| Hazard Type | Classification |

|---|---|

| GHS Symbol | GHS07 (Warning) |

| Hazard Statements | H302+H312+H332, H315, H319, H335 |

| Precautionary Statements | P271, P280 |

These classifications indicate that the compound may be harmful if swallowed, inhaled, or contacts skin, may cause skin and eye irritation, and may cause respiratory irritation .

Regulatory Considerations

The compound falls under various chemical regulations and may be subject to specific reporting requirements depending on the jurisdiction. The HS Code 2933399990 suggests its classification under heterocyclic compounds with nitrogen hetero-atom(s) .

| Manufacturer | Product Number | Packaging | Price (USD) |

|---|---|---|---|

| TRC | M340420 | 500mg | $155 |

| SynQuest Laboratories | 4H23-5-X7 | 1g | $87 |

| AK Scientific | 7556AB | 1g | $131 |

| AK Scientific | 7556AB | 25g | $797 |

| American Custom Chemicals | HCH0369186 | 5mg | $496.94 |

This pricing information, last updated in December 2021, indicates that the compound is relatively expensive compared to more common organic chemicals, reflecting its specialized nature and limited production volume .

Analytical Characteristics

The analytical profile of methyl 4-chloro-6-methylnicotinate includes various spectroscopic and chromatographic data that can be used for identification and purity assessment.

Identification Methods

The compound can be identified using various analytical techniques:

-

LCMS (Liquid Chromatography-Mass Spectrometry) would show a characteristic mass peak at approximately 186 (M+H)⁺

-

HPLC (High-Performance Liquid Chromatography) with appropriate columns can be used for purity determination

-

IR spectroscopy would show characteristic bands for the ester carbonyl group and the C-Cl bond

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume